6-(Trifluoromethyl)benzo[b]thiophen-3-amine
Description
Properties
CAS No. |
165108-01-0 |
|---|---|
Molecular Formula |
C9H6F3NS |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1-benzothiophen-3-amine |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-4H,13H2 |
InChI Key |
SJOOKFNHLSDUQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)benzo[b]thiophen-3-amine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)benzo[b]thiophen-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
The compound exhibits a range of biological activities that make it relevant for pharmaceutical applications:
Antioxidant Activity
Research indicates that derivatives of benzo[b]thiophene, including 6-(Trifluoromethyl)benzo[b]thiophen-3-amine, demonstrate significant antioxidant properties. They can inhibit free radical-induced lipid oxidation, which is crucial in managing oxidative stress-related diseases .
Anti-inflammatory Effects
Compounds containing the benzo[b]thiophene nucleus have shown potential in reducing inflammation by inhibiting key inflammatory markers such as IL-6 and TNF-α in various cell lines. This activity is attributed to their ability to modulate specific signaling pathways involved in inflammation .
Anticancer Potential
Several studies have evaluated the anticancer effects of this compound and its derivatives. For instance:
- In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer), with mechanisms involving apoptosis induction .
- The compound's structure allows it to interact with cellular targets effectively, enhancing its potential as a chemotherapeutic agent.
Case Studies
-
Antiproliferative Activity : A study demonstrated that derivatives of this compound exhibited IC50 values indicating strong antiproliferative effects against human tumor cell lines such as HeLa and HT-29 .
Compound IC50 (HeLa) IC50 (HT-29) 3a 0.23 ± 0.05 0.06 ± 0.03 3b 0.5 ± 0.05 0.4 ± 0.05 - Mechanisms of Action : The compound may act through multiple mechanisms:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)benzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
5-(Trifluoromethyl)benzo[b]thiophen-3-amine
- Structure : CF₃ at position 5 (vs. 6 in the target compound).
- Molecular Formula : C₉H₆F₃NS (MW: 217.21; CAS: 165108-03-2) .
- Key Differences :
- Electronic Effects : The CF₃ group at position 5 (adjacent to the fused benzene ring) exerts a stronger inductive electron-withdrawing effect on the amine at position 3 compared to the 6-substituted isomer. This may reduce nucleophilicity and alter reactivity in cross-coupling reactions.
- Synthesis : Positional isomers often require distinct regioselective strategies. For example, 5-CF₃ derivatives might form via directed ortho-metalation, whereas 6-CF₃ isomers could utilize para-directing groups.
Substituent Effects on Reactivity and Properties
2-(p-Tolyl)-6-(Trifluoromethyl)benzo[b]thiophene-3-carbonitrile
- Structure: Adds a p-tolyl group at position 2 and a cyano (-CN) group at position 3.
- Molecular Formula : C₁₇H₁₀F₃NS (MW: 317.33; CAS: N/A) .
- Key Differences: Crystal Packing: The cyano group facilitates C—H⋯N hydrogen bonds, leading to a monoclinic crystal system (space group P2₁/c). This contrasts with the parent amine, where hydrogen bonding is less pronounced.
2-Nitro-N-[3-(Trifluoromethyl)phenyl]benzo[b]thiophen-3-amine
- Structure: Nitro (-NO₂) at position 2 and a 3-CF₃-phenyl substituent.
- Molecular Formula : C₁₅H₉F₃N₂O₂S (MW: 338.04; CAS: 149338-13-6) .
- Key Differences :
- Reactivity : The nitro group strongly deactivates the aromatic ring, making the amine less nucleophilic. This derivative is less reactive in electrophilic substitutions compared to the parent compound.
2-Aryl-3-Anilinobenzo[b]thiophene Derivatives
- Example Compound: 6-Methoxy-2-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)benzo[b]thiophen-3-amine (3c) . Structure: Methoxy groups at positions 6 and 3,4,5-trimethoxyphenyl at position 3. Activity: Demonstrates apoptosis-inducing properties (69% yield, IC₅₀ values in nM range).
Palladium-Catalyzed Cross-Coupling
Oxidative Cyclization
- Example : Dihydrobenzo[b]thiophene 1,1-dioxides synthesized via DA-mediated cyclization .
- Comparison : Saturated analogs (e.g., N-(3-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine, CAS: 321977-85-9) exhibit reduced aromaticity, altering reactivity in nucleophilic substitutions .
Physical and Electronic Properties
| Compound | Molecular Formula | MW | CAS RN | Key Features |
|---|---|---|---|---|
| 6-(Trifluoromethyl)benzo[b]thiophen-3-amine | C₉H₆F₃NS | 217.21 | Not Provided | Meta-CF₃ enhances electron-withdrawing effects; amine at position 3. |
| 5-(Trifluoromethyl)benzo[b]thiophen-3-amine | C₉H₆F₃NS | 217.21 | 165108-03-2 | Ortho-CF₃ reduces amine nucleophilicity. |
| 2-(p-Tolyl)-6-CF₃-benzothiophene-3-carbonitrile | C₁₇H₁₀F₃NS | 317.33 | N/A | Cyano group stabilizes crystal packing via H-bonding. |
| N-(3-Chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | C₁₀H₁₀ClNO₂S | 243.71 | 321977-85-9 | Sulfone group increases polarity and oxidative stability. |
Biological Activity
6-(Trifluoromethyl)benzo[b]thiophen-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies to provide a comprehensive understanding of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitutions and cyclizations. Notably, microwave-assisted methods have been employed to enhance yields and reduce reaction times. For instance, one study reported a yield of 89% for the synthesis of related benzothiophene derivatives using microwave irradiation techniques, demonstrating the efficiency of modern synthetic approaches .
Antitumor Properties
Research has indicated that compounds containing the benzo[b]thiophene scaffold exhibit significant antitumor activity. For example, derivatives such as this compound have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth. A study highlighted that certain benzothiophene derivatives achieved IC50 values in the nanomolar range against PIM kinases, which are implicated in tumorigenesis .
Antimicrobial Activity
In addition to antitumor effects, this compound has demonstrated antimicrobial properties. In vitro evaluations against Mycobacterium tuberculosis (Mtb) revealed minimum inhibitory concentrations (MICs) ranging from 1.8 to 6.9 μg/mL for related compounds, suggesting that modifications to the benzothiophene structure can enhance activity against this pathogen . The presence of trifluoromethyl groups has been associated with improved potency due to increased lipophilicity and electronic effects.
The biological mechanisms underlying the activity of this compound involve interactions with specific molecular targets. For instance, studies have suggested that these compounds may inhibit key enzymes involved in cellular pathways critical for cancer cell survival and proliferation. The inhibition of DprE1, an essential enzyme for Mtb cell wall synthesis, has been identified as a potential mechanism for the observed antimicrobial effects .
Case Studies
- Antitumor Activity : A study involving a series of benzothiophene derivatives showed that compounds similar to this compound exhibited potent inhibition against PIM kinases with IC50 values as low as 0.5 nM . This suggests a strong potential for developing these compounds as therapeutic agents in cancer treatment.
- Antimicrobial Efficacy : Another investigation assessed various benzothiophene derivatives against Mtb, revealing that modifications led to significant increases in antimicrobial potency, with MIC values as low as 1.8 μg/mL for some derivatives . This highlights the importance of structural optimization in enhancing biological activity.
Data Summary Table
| Compound | Activity Type | MIC (μg/mL) | IC50 (nM) |
|---|---|---|---|
| This compound | Antimicrobial | 1.8 - 6.9 | - |
| Related Benzothiophene Derivative | Antitumor | - | 0.5 |
| Other Benzothiophene Derivatives | Antimicrobial | >25 | - |
Q & A
Q. What are the key synthetic pathways for 6-(trifluoromethyl)benzo[b]thiophen-3-amine, and what experimental conditions optimize yield?
The synthesis typically involves cyclization of trifluoromethylated precursors. For example:
- Method 1 : A metal-catalyzed coupling reaction using CuI in DMF at 80°C with KPO as a base, followed by purification via silica gel chromatography .
- Method 2 : Cyclization of 2-(2-chlorophenyl)acetonitrile with methyl benzodithioate under acidic conditions, yielding crystals via slow solvent evaporation .
Key factors include temperature control (80°C), solvent choice (DMF or THF), and stoichiometric ratios of reagents. Yields depend on precursor purity and reaction time (e.g., 3 days for completion) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- X-ray crystallography confirms molecular geometry, with parameters such as bond lengths (C–H = 0.93–0.97 Å) and angles (e.g., β = 92.817° in monoclinic P2/c space group) .
- NMR and IR spectroscopy identify functional groups (e.g., trifluoromethyl at ~1100 cm) and aromatic protons.
- Mass spectrometry validates molecular weight (317.33 g/mol for derivatives) .
Q. What are the basic physicochemical properties of this compound?
- pKa : ~0.27 (predicted), indicating weak acidity .
- Boiling point : 392.6±42.0°C (predicted).
- Density : 1.582±0.06 g/cm .
These properties influence solubility and reactivity in synthetic workflows.
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the crystal packing of this compound?
The crystal lattice is stabilized by C–H⋯F and C–H⋯N hydrogen bonds, forming planar (001) layers. For example:
Q. What reaction mechanisms explain the compound’s participation in palladium-catalyzed cross-couplings?
The trifluoromethyl group enhances electron-deficient aromatic systems, favoring oxidative addition with Pd(0). Key steps:
- Oxidative addition : Pd(0) inserts into C–X bonds (X = Br, Cl).
- Transmetallation : Transfer of aryl groups to Pd(II).
- Reductive elimination : Formation of C–C bonds (e.g., with amines or thiophenes).
Reagent compatibility includes tolerance for cyclopropyl, alcohol, and cyano groups .
Q. How do structural modifications (e.g., substituents on the thiophene ring) impact biological activity?
Comparative studies of derivatives show:
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies arise from:
- Solvent polarity : DMF (high polarity) vs. THF (low polarity) alters reaction rates.
- Catalyst loading : CuI (0.2 mmol) vs. Pd(OAc) (0.05 mmol) affects efficiency.
Optimization requires DOE (Design of Experiments) to map parameter interactions .
Methodological Guidance
Q. Designing X-ray crystallography experiments
Q. Analyzing reaction byproducts in trifluoromethylation
- LC-MS : Detect intermediates (e.g., dehalogenated byproducts).
- DFT calculations : Predict transition states for CF group incorporation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
